molecular formula C11H12N2O4 B7973594 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid

4-Nitro-3-(pyrrolidin-1-YL)benzoic acid

Cat. No.: B7973594
M. Wt: 236.22 g/mol
InChI Key: HAYQXOQBFWZINR-UHFFFAOYSA-N
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Description

4-Nitro-3-(pyrrolidin-1-YL)benzoic acid is an organic compound that features a nitro group and a pyrrolidine ring attached to a benzoic acid core

Preparation Methods

The synthesis of 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid typically involves the nitration of 3-(pyrrolidin-1-YL)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

4-Nitro-3-(pyrrolidin-1-YL)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and oxidizing agents. Major products formed from these reactions include amino derivatives, substituted benzoic acids, and oxidized pyrrolidine derivatives.

Scientific Research Applications

4-Nitro-3-(pyrrolidin-1-YL)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.

    Material Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrrolidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid include:

  • 3-Nitro-4-(pyrrolidin-1-YL)benzoic acid
  • 4-(1-Pyrrolidinyl)benzoic acid
  • Pyrrolidine derivatives with various substituents

Compared to these compounds, this compound is unique due to the specific positioning of the nitro group and the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

4-nitro-3-pyrrolidin-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(13(16)17)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYQXOQBFWZINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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